3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves the preparation of compounds optionally substituted at the 8 position for potential pharmacological screening. The synthesis process includes Michael addition reactions and further cyclization reactions to yield the desired spiro compounds with specific substituents for targeted activities (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been elucidated through single-crystal X-ray diffraction, revealing a planar furan ring, a chair conformation cyclohexane ring, and benzene rings. This structural arrangement is crucial for the compound's interaction with biological targets and its overall activity (Wang et al., 2011).
Chemical Reactions and Properties
1-oxa-3,8-diazaspiro[4.5]decan-2-ones undergo various chemical reactions that influence their biological activity. For instance, the introduction of aromatic substituents into the compound's structure has been shown to affect its anticonvulsant activity, highlighting the significance of chemical modifications on pharmacological properties (Obniska et al., 2006).
Scientific Research Applications
Tachykinin NK2 Receptor Antagonists
Spiropiperidines, including compounds structurally related to 3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have been synthesized and evaluated for their affinity towards tachykinin NK2 receptors. These compounds have been found to exhibit potent NK2 receptor antagonistic activity, which could be beneficial in treating respiratory conditions such as bronchoconstriction. Notably, specific derivatives demonstrated significant selectivity for NK2 receptors over NK1, indicating their potential for targeted therapeutic applications without affecting other tachykinin receptors (Smith et al., 1995).
Antihypertensive Agents
In another study, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and assessed for their antihypertensive properties in spontaneously hypertensive rats. Certain derivatives displayed significant activity, with modifications at the 8-position enhancing their effectiveness. These findings suggest the potential of these compounds in developing new antihypertensive medications (Caroon et al., 1981).
Anticonvulsant Activity
N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have been explored for their anticonvulsant and neurotoxic properties. These studies have identified compounds with promising anticonvulsant activity, highlighting the therapeutic potential of these derivatives in managing seizure disorders (Obniska et al., 2006).
Serotonin Receptor Affinity
Further research into arylpiperazinylpropyl derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione has demonstrated significant affinity towards various serotonin receptors, indicating their potential use in treating psychiatric disorders or modulating serotonin-mediated processes (Czopek et al., 2016).
properties
IUPAC Name |
3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(E)-3-phenylprop-2-enyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-2-25-15-17-27(18-16-25)19-20-28-21-24(30-23(28)29)10-13-26(14-11-24)12-6-9-22-7-4-3-5-8-22/h3-9H,2,10-21H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYQFVUIDXFVBC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN2CC3(CCN(CC3)CC=CC4=CC=CC=C4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CCN2CC3(CCN(CC3)C/C=C/C4=CC=CC=C4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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